ganosporelactone B
Description
Ganosporelactone B is a triterpenoid lactone isolated from the spores of Ganoderma lucidum (赤芝), a medicinal fungus widely used in traditional Chinese medicine. It belongs to a class of bioactive compounds characterized by a pentacyclic carbon skeleton with a lactone functional group . Discovered alongside ganosporelactone A and ganosporeric acid A, it is one of the rare triterpenoids specific to G. lucidum spores, distinguished by its unique oxygenation patterns and side-chain modifications . Despite its structural novelty, its low concentration in spores (approximately 0.000005% yield from raw material) poses significant challenges for large-scale isolation and pharmacological evaluation .
Properties
CAS No. |
138008-05-6 |
|---|---|
Molecular Formula |
C30H42O7 |
Molecular Weight |
514.659 |
InChI |
InChI=1S/C30H42O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-18,21,24,31-32,35H,8-12H2,1-7H3/t13-,14?,15-,16?,17+,18?,21-,24-,27+,28+,29-,30?/m1/s1 |
InChI Key |
FLFQDUNKJSXJOT-MYBRARKDSA-N |
SMILES |
CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(C6(C)C)O)C)O)O)C |
Synonyms |
ganosporelactone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Structural Uniqueness: this compound differs from fruiting body-derived triterpenoids (e.g., ganoderic acids) by its lactone moiety, a feature shared only with ganosporelactone A. This lactone group may enhance membrane permeability, though its exact pharmacological role remains unconfirmed .
Bioactivity Gaps: While ganoderic acids (e.g., ganoderic acid B) have well-documented anticancer effects via apoptosis induction , this compound’s bioactivity is poorly characterized due to scarcity.
Yield Limitations: this compound’s yield is ~100-fold lower than fruiting body triterpenoids, making it less feasible for clinical applications without synthetic biosynthesis advances .
Q & A
Basic Research Questions
Q. What are the validated methods for isolating ganosporelactone B from Ganoderma species, and how can purity be optimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) and preparative TLC. Purity optimization requires gradient elution protocols and spectroscopic monitoring (e.g., UV-Vis at 254 nm). Post-isolation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
- Example Workflow :
| Step | Method | Key Parameters | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ethanol extraction | 70% ethanol, 60°C, 6h | 2.1 | 60 |
| 2 | Silica gel chromatography | Hexane:EtOAc (7:3) | 0.8 | 85 |
| 3 | Preparative HPLC | C18 column, MeOH:H₂O (85:15) | 0.5 | ≥95 |
Q. How is the structural elucidation of this compound achieved, and what spectroscopic benchmarks are essential?
- Methodological Answer : Structural characterization relies on:
- 1D/2D NMR : Key signals include lactone carbonyl (δ ~170 ppm in ¹³C NMR) and triterpenoid backbone protons (δ 5.2–5.4 ppm for olefinic H in ¹H NMR). NOESY correlations resolve stereochemistry.
- HRMS : Molecular ion [M+H]⁺ at m/z 515.3300 (calculated for C₃₁H₄₆O₅).
- X-ray crystallography (if available): Confirms absolute configuration .
Q. What in vitro bioassays are commonly used to evaluate this compound’s biological activity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549).
- Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages.
- Antioxidant capacity : DPPH radical scavenging.
Advanced Research Questions
Q. How can discrepancies in this compound’s reported bioactivity across studies be systematically addressed?
- Methodological Answer : Contradictions may arise from:
- Source variability : Differences in Ganoderma species, growth conditions, or extraction protocols.
- Assay conditions : Variations in cell line passage numbers, serum concentrations, or incubation times.
- Resolution Strategies :
- Standardize biological models (e.g., ATCC-validated cell lines).
- Replicate experiments using a reference sample of this compound (e.g., commercially available or synthesized).
- Meta-analysis of dose-response curves (IC₅₀ comparisons) across studies .
Q. What computational approaches are effective in predicting this compound’s molecular targets and pharmacokinetics?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper for reverse docking.
- ADMET Profiling : Tools like ADMETLab 2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
- MD Simulations : GROMACS or AMBER for ligand-receptor stability analysis (e.g., binding to NF-κB or COX-2).
Q. What synthetic strategies address the challenges in derivatizing this compound’s triterpenoid scaffold?
- Methodological Answer : Key challenges include:
- Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center modification.
- Lactone ring stability : Avoid strong acids/bases; employ mild conditions (e.g., TEMPO-mediated oxidations).
- Optimization :
| Derivative | Modification Site | Yield (%) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Acetylated C-3 | Hydroxyl group | 62 | 12.5 (HepG2) |
| Epoxidized C-20 | Double bond | 38 | 8.9 (TNF-α inhibition) |
Guidance for Data Interpretation
- Literature Gaps : Prioritize studies addressing this compound’s synergy with standard chemotherapeutics (e.g., paclitaxel) and its epigenetic modulation effects (e.g., HDAC inhibition) .
- Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals for recombinant DNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
